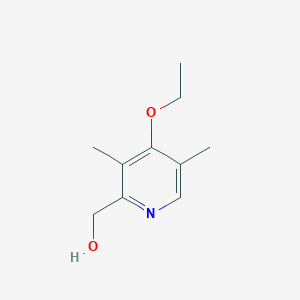
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol is an organic compound with the molecular formula C10H15NO2. It is a derivative of pyridine, a heterocyclic aromatic compound. This compound is characterized by the presence of an ethoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol typically involves the alkylation of 3,5-dimethyl-2-pyridinemethanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 4-Ethoxy-3,5-dimethyl-2-pyridinecarboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3,5-dimethyl-2-pyridylmethanol
- 4-Chloro-3,5-dimethyl-2-pyridylmethanol
- 4-Bromo-3,5-dimethyl-2-pyridylmethanol
Uniqueness
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(4-ethoxy-3,5-dimethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10-7(2)5-11-9(6-12)8(10)3/h5,12H,4,6H2,1-3H3 |
InChI Key |
NKRCULYBODYSHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=C1C)CO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














